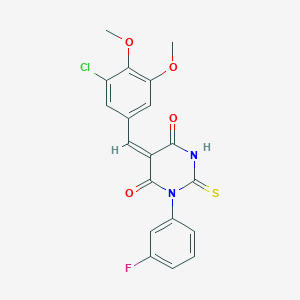![molecular formula C25H23ClN2O3S B286286 5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286286.png)
5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It is a yellow crystalline solid that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to exhibit anti-inflammatory and anticancer properties. Additionally, it has been studied for its potential use as an antioxidant and antidiabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its versatility. It has been shown to exhibit various biological activities, which makes it a useful tool for studying different cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
For research include studying its potential use as an antidiabetic and anticancer agent, as well as exploring its mechanism of action and identifying its cellular targets.
Synthesemethoden
The synthesis of 5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 5-chloro-2-methylbenzaldehyde with 2-furaldehyde in the presence of a base to form the Schiff base intermediate. This intermediate is then reacted with 2-ethoxyethylamine and phenyl isothiocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as an antioxidant and antidiabetic agent.
Eigenschaften
Molekularformel |
C25H23ClN2O3S |
|---|---|
Molekulargewicht |
467 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-3-(2-ethoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H23ClN2O3S/c1-3-30-14-13-28-24(29)23(32-25(28)27-19-7-5-4-6-8-19)16-20-11-12-22(31-20)21-15-18(26)10-9-17(21)2/h4-12,15-16H,3,13-14H2,1-2H3/b23-16-,27-25? |
InChI-Schlüssel |
SPSCROAVKGKBKG-WNOHRPASSA-N |
Isomerische SMILES |
CCOCCN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)C)/SC1=NC4=CC=CC=C4 |
SMILES |
CCOCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)C)SC1=NC4=CC=CC=C4 |
Kanonische SMILES |
CCOCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)C)SC1=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-bromo-2-thienyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286203.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B286205.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)


![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)
![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)